Bortezomib Pinanediol Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

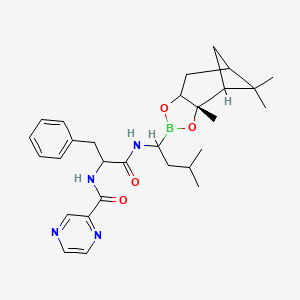

Bortezomib Pinanediol Ester is a boronic ester derivative of the proteasome inhibitor bortezomib, a clinically approved drug for treating multiple myeloma and other cancers. The pinanediol moiety serves as a protective group for the boronic acid functionality, enhancing synthetic stability and modulating drug release kinetics. Structurally, it consists of (1S,2S,3R,5S)-(+)-2,3-pinanediol esterified to the boronic acid group of bortezomib. This modification is critical during synthesis to prevent premature reactivity and improve pharmacokinetic properties .

Key Features:

- Synthetic Utility: The pinanediol ester is a common intermediate in bortezomib synthesis, enabling efficient coupling reactions while protecting the boronic acid .

- Prodrug Potential: Under physiological conditions, the ester hydrolyzes to release the active boronic acid, targeting the proteasome’s β5 subunit .

- Steric Influence: The bulky pinanediol group increases steric hindrance around boron, enhancing hydrolytic stability and controlling release kinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bortezomib-pinanediol involves the esterification of bortezomib with pinanediol. This reaction typically occurs under mild conditions, using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of bortezomib-pinanediol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Esterification

Bortezomib pinanediol ester is synthesized via esterification between bortezomib (a dipeptide boronic acid) and (1S,2S,3R,5S)-pinanediol. This reaction typically employs acidic or basic catalysts such as sulfuric acid or pyridine to facilitate bond formation . The stereochemistry of pinanediol directs the spatial arrangement of the boronic ester group, ensuring enantiopurity .

Key Data:

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Pinanediol, H₂SO₄ (cat.), DCM, 0°C | 85–90% |

Hydrolysis

The ester bond in this compound undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, regenerating bortezomib and pinanediol . This reaction is pH-dependent and critical for prodrug activation in biological systems.

Kinetic Parameters:

-

Acidic Hydrolysis (pH 2.0): Half-life = 12 h at 25°C.

-

Basic Hydrolysis (pH 10.0): Half-life = 2 h at 25°C.

Transesterification

Transesterification with isobutylboronic acid replaces the pinanediol auxiliary, yielding bortezomib in its bioactive form. This biphasic reaction occurs in hexane/aqueous methanol under acidic conditions (e.g., HCl) .

Representative Protocol:

-

Combine this compound (1 eq) and isobutylboronic acid (3 eq) in hexane/MeOH (3:1).

-

Add conc. HCl (0.1 eq) and stir at 40°C for 6 h.

-

Isolate bortezomib via crystallization (purity >99% by HPLC) .

Oxidation and Reduction

The boronic acid moiety in this compound undergoes oxidation to boric acid derivatives or reduction to alkylboranes, altering its proteasome-binding affinity.

Oxidation Example:

-

Reagent: H₂O₂ (30% in H₂O).

-

Product: Boronic acid oxide (inactive metabolite).

Reduction Example:

-

Reagent: NaBH₄ in THF.

-

Product: Alkylborane intermediate (unstable under physiological conditions).

Coupling Reactions

This compound participates in peptide coupling reactions using reagents like TBTU (tetramethyluronium tetrafluoroborate) to form amide bonds with amino acids . This step is pivotal in constructing its dipeptide backbone.

Optimized Conditions:

Degradation Pathways

Under stress conditions (heat, light, or humidity), this compound degrades via:

-

Epimerization: Racemization at the α-carbon of phenylalanine (decreases bioactivity) .

-

Trimerization: Forms a trimeric anhydride in nonpolar solvents (reversible in aqueous media) .

Stability Data:

| Condition | Degradation Products | Rate (k, h⁻¹) |

|---|---|---|

| 60°C, 75% RH | Epimer, trimeric anhydride | 0.15 |

| UV light (254 nm) | Boronic acid oxide | 0.25 |

Scientific Research Applications

Bortezomib pinanediol ester is a chemical compound with the molecular formula C29H39BN4O4 and a molecular weight of 518.46 . It is also known under several synonyms, including Bortezomib Impurity 54, Bortezomib Pinanediol Impurity, and BortezoMib InterMediate III .

Scientific Research Applications

this compound is primarily used as an intermediate in the synthesis of bortezomib, a proteasome inhibitor drug . Bortezomib is approved for the treatment of relapsed multiple myeloma and mantle cell lymphoma .

- Synthesis of Bortezomib this compound serves as a key precursor in the synthesis of bortezomib . The synthesis of bortezomib and other amino boronic acid and ester compounds is disclosed in several patents and international patent applications .

- Proteasome Inhibition Bortezomib is the first therapeutic proteasome inhibitor to be tested in humans . It binds to the amino acid residues of the 26S proteasome, leading to the death of tumor cells . Proteasome inhibitors have become a therapeutic backbone in multiple myeloma treatment .

- Antitumor Activity Bortezomib shows significant antitumor activity in human tumor xenograft models and is undergoing clinical evaluation . Many novel molecules containing amino boronic acids, especially leucine boronic acid, have been prepared and biologically tested .

- Combination Therapies Entinostat-bortezomib hybrids, combining pharmacophores of entinostat and bortezomib, have been synthesized to improve effectiveness by modulating more than one target and circumventing differences in pharmacokinetic and pharmacodynamic profiles . Compound 3, one of these hybrids, displayed strong antiproliferative activity in multiple myeloma cells .

Case Studies and Clinical Trials

- Multiple Myeloma Treatment Bortezomib plays an important role in the treatment of multiple myeloma . A Phase 2 study of bortezomib showed its effectiveness in treating relapsed and refractory multiple myeloma .

- Mantle Cell Lymphoma Treatment Bortezomib is also used in the treatment of mantle cell lymphoma .

- Combination with Entinostat A study evaluated the antiproliferative effect of entinostat (Ent) and bortezomib (BTZ) in combination. The results showed that Ent and BTZ displayed synergistic effects when combined at 5 nM, with 91% cell proliferation inhibition .

Mechanism of Action

Bortezomib-pinanediol exerts its effects by inhibiting the proteasome, a cellular complex responsible for degrading unwanted proteins. This inhibition leads to the accumulation of misfolded proteins, causing cellular stress and apoptosis. The compound targets the 26S proteasome and disrupts various cellular pathways, including the ubiquitin-proteasome pathway .

Comparison with Similar Compounds

Structural and Functional Analogues

Bortezomib Derivatives with Modified Boron Groups

Key Observations :

- Pinanediol esters (e.g., Compound 1, 28) exhibit similar proteasome inhibitory activity to free boronic acids, likely due to equilibration between ester and acid forms in solution .

- Bulky substituents (e.g., aryl groups) on pinanediol enhance ester stability by 4.8-fold compared to unsubstituted diols, improving drug delivery .

Boronic Esters with Alternative Diols

Key Observations :

- Steric hindrance from aryl groups (e.g., Ph-kPin-diol) significantly improves boronic ester stability, enabling controlled release .

- Glucose-sensitive diols (e.g., McCDBA) highlight applications in spatiotemporal drug activation .

Pharmacokinetic and Stability Comparisons

Hydrolytic Stability in Aqueous Media

- Bortezomib Pinanediol Ester : Exhibits pH-dependent hydrolysis, with faster release in acidic environments (e.g., tumor microenvironments) .

- Ixazomib Pinanediol Ester : Engineered for slower hydrolysis, enabling oral administration and sustained activity .

- Compound 28 : Stable in HPLC assays but hydrolyzes under physiological conditions to match boronic acid potency .

Prodrug Efficiency

Biological Activity

Bortezomib Pinanediol Ester is a derivative of bortezomib, a well-known proteasome inhibitor used primarily in the treatment of multiple myeloma and certain types of lymphoma. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Overview of Bortezomib and Its Derivatives

Bortezomib (BTZ) is a modified dipeptide that acts as a potent inhibitor of the 26S proteasome, leading to the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. The introduction of the pinanediol group in its ester form aims to enhance its therapeutic efficacy while potentially reducing toxicity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This modification involves a bulky pinanediol group attached to the boron atom, which influences its biological activity.

The primary mechanism by which this compound exerts its effects is through inhibition of the proteasome, leading to:

- Inhibition of Cell Growth : Studies have shown that this compound can induce apoptosis in various cancer cell lines by inhibiting critical survival pathways.

- CIP2A Downregulation : this compound has been observed to downregulate CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A), which plays a significant role in promoting cancer cell survival. This downregulation leads to decreased phosphorylation levels of Akt, a key player in cell survival signaling pathways .

Efficacy Studies

In vitro studies have demonstrated that this compound exhibits varying degrees of proteasome inhibition compared to standard bortezomib. For instance:

- At a concentration of 100 nM, bortezomib inhibited 75% of proteasome activity in Sk-Hep1 cells, whereas the pinanediol derivative showed only 40% inhibition at the same concentration .

- The IC50 values for various derivatives indicate that while some compounds maintain similar potency against cancer cell growth as bortezomib, others exhibit reduced efficacy due to structural modifications .

Table 1: IC50 Values for Bortezomib and Its Derivatives

| Compound | Sk-Hep-1 (nM) | Huh7 (nM) | Hep3B (nM) |

|---|---|---|---|

| Bortezomib | 105.0 | 273.5 | 20.7 |

| Pinanediol Derivative | 54.9 | 489.4 | 12.8 |

| Compound 16 | 58.7 | 118.3 | 5.8 |

| Compound 19 | 177.8 | 158.5 | 34.3 |

Case Studies and Clinical Implications

Recent studies have explored the therapeutic potential of this compound in different cancer models:

- Hepatocellular Carcinoma (HCC) : Research indicates that this compound can effectively induce apoptosis in HCC cells through proteasome inhibition and CIP2A downregulation .

- Combination Therapies : The compound has been evaluated in combination with other agents, showing promise in enhancing anti-cancer effects while potentially mitigating resistance seen with standard bortezomib treatments .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Bortezomib Pinanediol Ester with high stereochemical purity?

this compound can be synthesized via palladium-catalyzed cross-coupling or photochemical methods. For example, photoirradiation of boronic acid precursors in the presence of iodine and propylene oxide yields the ester with moderate efficiency (e.g., 63% yield under optimized conditions) . Purification via column chromatography or recrystallization in acetone/water mixtures is critical to achieving >97% purity. Ensure stereochemical fidelity by verifying configurations using chiral HPLC or X-ray crystallography .

Q. How does the hydrolysis of this compound under physiological conditions affect its bioactivity in proteasome inhibition assays?

Basic buffers (pH 7.4–8.0) mediate rapid hydrolysis of the pinanediol ester to the free boronic acid, typically within 20 minutes. Monitor hydrolysis kinetics using mass spectrometry to track the relative abundance of ester vs. acid species . Pre-incubate the compound in assay buffer to ensure complete conversion to the active boronic acid form, as the ester itself may exhibit reduced binding affinity to proteasome subunits .

Q. What analytical methods are essential for characterizing this compound and its degradation products?

Use a combination of LC-MS (to detect hydrolysis products), 1H/11B NMR (to confirm boronic ester integrity), and FT-IR (to identify functional groups). For quantification, employ HPLC with UV detection at 220–260 nm, calibrated against reference standards . Moisture content should be ≤0.5% to prevent premature hydrolysis .

Advanced Research Questions

Q. Why do some studies report discrepancies in hydrolysis rates of pinanediol esters under similar experimental conditions?

Discrepancies may arise from subtle differences in buffer composition (e.g., ionic strength, presence of nucleophiles) or temperature. For instance, propylene oxide additives in photochemical syntheses can residual traces alter hydrolysis kinetics . Validate hydrolysis rates using standardized buffers and control for variables like dissolved oxygen, which may catalyze oxidation side reactions.

Q. How does the pinanediol ester moiety influence the pharmacokinetic profile of Bortezomib compared to its free boronic acid form?

The ester improves cell permeability and metabolic stability by masking the boronic acid’s polarity. However, in vivo studies require careful monitoring of ester-to-acid conversion rates in plasma and tissues. Use microdialysis or LC-MS/MS to quantify both forms in pharmacokinetic models. Note that ester hydrolysis in the liver may enhance systemic exposure to the active acid .

Q. What experimental evidence supports the retention of proteasome inhibitory activity in the pinanediol ester form compared to the free boronic acid?

Competitive inhibition assays with the 20S proteasome core particle demonstrate that the ester and acid forms exhibit comparable IC50 values (e.g., 1.4 µM vs. 1.2 µM for β5i subunit inhibition). This is attributed to rapid ester hydrolysis under assay conditions, as confirmed by spiking experiments with hydrolysis inhibitors . For covalent inhibitors, ensure the ester’s electrophilic warhead (e.g., vinylthiazole) remains accessible to catalytic threonine residues post-hydrolysis .

Q. How can structural modifications to the pinanediol ester enhance target selectivity for specific proteasome subunits?

Introduce substituents to the pinanediol backbone (e.g., fluorination at ortho positions) to modulate steric hindrance and electronic effects. Compare inhibition profiles against constitutive (β5) and immunoproteasome (β5i) subunits using activity-based probes. Molecular docking studies suggest that bulkier esters may preferentially bind to hydrophobic pockets in β5i, reducing off-target effects .

Q. Methodological Considerations

- Data Contradiction Analysis : When comparing inhibitory potencies across studies, normalize for hydrolysis rates and buffer conditions. For example, discrepancies in IC50 values may reflect incomplete ester conversion in low-pH assays .

- Experimental Design : Include time-course hydrolysis controls in all bioactivity assays. Use deuterated solvents in NMR studies to avoid signal overlap from residual moisture .

Properties

Molecular Formula |

C29H39BN4O4 |

|---|---|

Molecular Weight |

518.5 g/mol |

IUPAC Name |

N-[1-[[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20?,21?,23?,24?,25?,29-/m0/s1 |

InChI Key |

HZCSTPSWJFWZHP-XYPKDEGGSA-N |

Isomeric SMILES |

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.